molecular formula C11H12N2O B14834221 5-Cyclopropoxy-2-(methylamino)benzonitrile

5-Cyclopropoxy-2-(methylamino)benzonitrile

Cat. No.: B14834221
M. Wt: 188.23 g/mol
InChI Key: XSDJQRVRXGYMIN-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-2-(methylamino)benzonitrile: is an organic compound with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol . This compound is characterized by the presence of a cyclopropoxy group attached to the benzene ring, along with a methylamino group and a nitrile group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropoxy-2-(methylamino)benzonitrile can be achieved through several methods. One common approach involves the reaction of 5-cyclopropoxy-2-nitrobenzonitrile with methylamine under suitable conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the reduction of the nitro group to the methylamino group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the methylamino group may be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of 5-cyclopropoxy-2-(methylamino)benzylamine.

    Substitution: The compound can participate in substitution reactions, where the cyclopropoxy group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., chlorine or bromine) or nucleophiles (e.g., hydroxide ions) can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 5-cyclopropoxy-2-(methylamino)benzylamine.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: 5-Cyclopropoxy-2-(methylamino)benzonitrile is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound may be used to study the effects of nitrile-containing compounds on biological systems. It can be used in assays to investigate enzyme interactions and metabolic pathways.

Medicine: The compound has potential applications in medicinal chemistry for the development of pharmaceutical agents. Its unique structure allows for the exploration of new drug candidates with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-2-(methylamino)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    2-(Methylamino)benzonitrile: This compound lacks the cyclopropoxy group but shares the methylamino and nitrile functionalities.

    5-Cyclopropoxy-2-(dimethylamino)benzonitrile: This compound has a dimethylamino group instead of a methylamino group.

Uniqueness: 5-Cyclopropoxy-2-(methylamino)benzonitrile is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

5-cyclopropyloxy-2-(methylamino)benzonitrile

InChI

InChI=1S/C11H12N2O/c1-13-11-5-4-10(6-8(11)7-12)14-9-2-3-9/h4-6,9,13H,2-3H2,1H3

InChI Key

XSDJQRVRXGYMIN-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1)OC2CC2)C#N

Origin of Product

United States

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